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Compound of Interest

Compound Name: 4-bromo-1-methyl-1H-pyrazole

Cat. No.: B095816

For researchers, scientists, and drug development professionals, this guide offers an objective
comparison of the efficacy of various pyrazole-based inhibitors in kinase assays. Supported by
experimental data, this analysis delves into their inhibitory activities, outlines detailed
experimental methodologies, and visualizes key cellular pathways and workflows to provide a
comprehensive resource for advancing kinase inhibitor research.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a
multitude of kinase inhibitors that have shown significant promise in treating a range of
diseases, including cancer and inflammatory disorders.[1][2][3][4][5] Protein kinases are crucial
regulators of numerous cellular processes, and their dysregulation is a common factor in many
pathological conditions.[6] Pyrazole-containing compounds have demonstrated considerable
potential in targeting a wide array of kinases, making them a focal point of intensive research
and development.[4][6]

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected
pyrazole-based compounds against various kinases. This data is vital for structure-activity
relationship (SAR) studies and for the prioritization of lead compounds for further development.
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Target Target Cell
Compound . IC50 (nM) . IC50 (uM) Reference
Kinase Line
. _ HCT116
Afuresertib Aktl 0.08 (Ki) 0.95 [4][6]
(colon)
HCT116
Compound 2 Aktl 1.3 0.95 [4]
(colon)
Compound 3 ALK 29 - 27 (cellular) [6]
Ruxolitinib JAK1 ~3 - - [7]
Ruxolitinib JAK?2 ~3 - - [7]
HCT116
Compound 6 Aurora A 160 0.39 [41[6]
(colon)
MCF-7
Compound 6 Aurora A 160 0.46 [41[6]
(breast)
N-(3-(1H-
pyrazol-1-
yl)phenyl)-3- JNK3 7 - - [8]
(trifluorometh
yl)benzamide
Staurosporin
JNK3 50 - - [8]
e (Reference)
Compound
Chk2 17.9 - - [4]
17
Compound HepG2, o
Chk2 41.64 2-digit pM [4]
18 HelLa, MCF7
Compound
CDK2 24 - - [4]
22
Compound
CDK5 23 - - [4]
22
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HepG2,
Huh7, SNU- 0.05, 0.065,
Compound
” CDK1 2380 475, 1.93, 1.68, [4]
HCT116,UO- 1.85
31
HepG2,
Huh7, SNU- 0.028, 1.83,
Compound
- CDK1 1520 475, 1.70, 0.035, [4]
HCT116, UO- 2.24
31
1b Haspin 57 [9]
1c Haspin 66 [°]
15i TBK1 8.5 [10]
15t TBK1 0.8 [10]
Al172,
U87MG, Micromolar
15y TBK1 0.2 [10]
A375, A2058, range
Panc0504

Key Signhaling Pathways Targeted by Pyrazole-

Based Inhibitors

Understanding the cellular pathways that pyrazole inhibitors modulate is critical for designing

experiments and interpreting results. These compounds have been successfully developed to

target several key kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus
Kinases (JAKS).[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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